5-(Morpholine-4-sulfonyl)-2-(propan-2-yloxy)aniline
Description
5-(Morpholine-4-sulfonyl)-2-(propan-2-yloxy)aniline is a substituted aniline derivative featuring a morpholine sulfonyl group at the 5-position and an isopropyloxy group at the 2-position of the benzene ring.
Properties
IUPAC Name |
5-morpholin-4-ylsulfonyl-2-propan-2-yloxyaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O4S/c1-10(2)19-13-4-3-11(9-12(13)14)20(16,17)15-5-7-18-8-6-15/h3-4,9-10H,5-8,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFUHYEDIZJQFQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)S(=O)(=O)N2CCOCC2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701207002 | |
| Record name | 2-(1-Methylethoxy)-5-(4-morpholinylsulfonyl)benzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701207002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
727704-71-4 | |
| Record name | 2-(1-Methylethoxy)-5-(4-morpholinylsulfonyl)benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=727704-71-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(1-Methylethoxy)-5-(4-morpholinylsulfonyl)benzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701207002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
5-(Morpholine-4-sulfonyl)-2-(propan-2-yloxy)aniline, a compound with the molecular formula C13H20N2O4S and a molecular weight of 300.38 g/mol, has garnered attention in pharmacological research due to its potential biological activities. This article delves into the biological activity of this compound, examining its mechanisms, efficacy, and applications in various fields.
Chemical Structure and Properties
The compound features a morpholine ring, a sulfonyl group, and an aniline structure, which contributes to its unique chemical properties conducive to biological activity. The presence of these functional groups suggests potential interactions with various biological targets.
Research indicates that compounds similar in structure often engage in multiple biological pathways. The following mechanisms are hypothesized for this compound:
- Inhibition of Enzymatic Activity : Similar compounds have shown the ability to inhibit specific enzymes involved in cancer cell proliferation and signaling pathways. For instance, they may affect the phosphatidylinositol-3 kinase (PI3K) pathway, which is crucial for cell growth and survival .
- Receptor Interaction : The compound may interact with various receptors such as the Epidermal Growth Factor Receptor (EGFR) and others involved in tumor growth regulation .
Biological Activity Overview
The biological activity of this compound can be summarized as follows:
| Activity Type | Description |
|---|---|
| Anticancer Potential | Inhibits tumor cell proliferation through modulation of key signaling pathways. |
| Enzyme Inhibition | Potentially inhibits enzymes associated with cancer progression. |
| Cell Signaling | Modulates signaling pathways critical for cell growth and differentiation. |
Case Studies
- Anticancer Efficacy : In vitro studies have demonstrated that derivatives of this compound can inhibit the growth of various cancer cell lines by inducing apoptosis and inhibiting cell cycle progression. For example, compounds structurally related to this compound have been shown to reduce viability in breast cancer cells by targeting the PI3K/Akt signaling pathway .
- Enzyme Interaction Studies : A study indicated that compounds with similar morpholine structures could inhibit specific enzymes linked to bacterial secretion systems, suggesting a broader antimicrobial potential . This highlights the versatility of such compounds beyond anticancer applications.
Research Findings
Recent studies have focused on synthesizing analogs of this compound to enhance its biological activity. Key findings include:
- Enhanced Efficacy : Modifications to the sulfonamide group have resulted in improved binding affinity to target proteins involved in cancer progression.
- Selectivity : Certain analogs displayed selective cytotoxicity against cancer cells while sparing normal cells, indicating a promising therapeutic window for further development.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares 5-(Morpholine-4-sulfonyl)-2-(propan-2-yloxy)aniline with analogous compounds, focusing on substituents, physical properties, synthesis, and applications.
¹Calculated based on formula C₁₃H₂₀N₂O₄S.
Key Observations:
Substituent Effects: Sulfonyl Groups: Morpholine sulfonyl derivatives (e.g., the target compound and 4-(Morpholinosulfonyl)aniline) exhibit higher molecular weights and melting points compared to ethylsulfonyl analogs, likely due to increased hydrogen-bonding capacity .
Synthetic Accessibility :
- Ethylsulfonyl derivatives (e.g., 5-(Ethylsulfonyl)-2-methoxyaniline) are synthesized via sulfonation and alkylation steps starting from sulfonyl chlorides . In contrast, morpholine sulfonyl analogs may require more specialized reagents, such as morpholine sulfonyl chloride .
Applications :
- Ethylsulfonyl anilines are well-documented in kinase inhibitor synthesis , whereas morpholine sulfonyl derivatives are emerging as versatile intermediates due to their balanced solubility and stability .
Research Findings and Trends
- Pharmacological Relevance : Compounds like 5-(Ethylsulfonyl)-2-methoxyaniline are critical for developing VEGFR2 inhibitors, highlighting the importance of sulfonyl-aniline scaffolds in medicinal chemistry . The target compound’s morpholine group may improve blood-brain barrier penetration compared to ethylsulfonyl analogs .
- Structural Diversity : Modifying the sulfonyl group (e.g., hydroxyethyl, morpholine) and alkoxy substituents allows fine-tuning of electronic and steric properties for targeted applications .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
